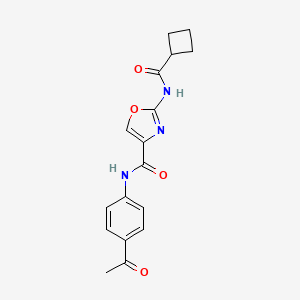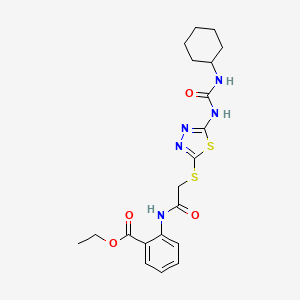
4-Bromo-2-cyclopropyl-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Bromo-2-cyclopropyl-1-fluorobenzene" is a halogenated aromatic molecule that contains bromine and fluorine substituents on a benzene ring, along with a cyclopropyl group. This type of compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves palladium-catalyzed reactions, as seen in the preparation of related compounds. For instance, a palladium-catalyzed domino reaction was used to generate 2-(naphthalen-2-yl)benzenamines from 1-bromo-2-(cyclopropylidenemethyl)benzene . Additionally, the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene via nucleophilic aromatic substitution reactions has been reported, which is relevant due to the structural similarity to the compound of interest . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be studied using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like DFT calculations . These analyses provide insights into the geometry and vibrational frequencies of the molecule, which are crucial for understanding its reactivity and properties.
Chemical Reactions Analysis
Halogenated benzene compounds can participate in various chemical reactions, including palladium-promoted cross-coupling reactions . The presence of both bromine and fluorine atoms in the molecule can influence its reactivity, as these halogens can act as leaving groups in nucleophilic substitution reactions or as activators in electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from studies on similar molecules. For example, the influence of bromine and fluorine on the benzene ring has been discussed in terms of electronic properties, absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . These properties are significant for the application of the compound in various chemical processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Radiopharmaceuticals
The synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene is critical for 18F-arylation reactions in the production of radiopharmaceuticals. This compound is prepared via nucleophilic aromatic substitution reactions, showcasing its importance in developing diagnostic and therapeutic agents (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Catalysis and Organic Synthesis
Fluorinated biphenyl derivatives are synthesized through Suzuki-Miyaura coupling reactions, facilitated by catalysts supported on COOH-modified graphene. This highlights the role of fluorobenzene derivatives in creating compounds with potential applications in the pharmaceutical industry, novel materials, and components of liquid crystalline media (Sadeghi Erami, Díaz-García, Prashar, Rodrı́guez-Diéguez, Fajardo, Amirnasr, & Gómez‐Ruiz, 2017).
Development of New Materials
Research on 4-bromo-2-fluoromethoxybenzene as a bifunctional electrolyte additive for lithium-ion batteries shows its potential to enhance the safety and performance of these batteries. This compound can form a polymer film on electrodes, providing overcharge protection and improving thermal stability (Zhang, 2014).
Wirkmechanismus
Target of Action
It’s known that bromofluorobenzenes are commonly used in suzuki-miyaura coupling reactions to form carbon-carbon bonds .
Mode of Action
The compound likely interacts with its targets through a process known as the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds. The reaction involves the transmetalation of an organoboron compound (like our compound) to a palladium complex, followed by reductive elimination .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound participates, is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The compound’s molecular formula is chbrf, and it has an average mass of 215062 Da , which could influence its pharmacokinetic properties.
Result of Action
As a participant in the suzuki-miyaura coupling reaction, it contributes to the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-cyclopropyl-1-fluorobenzene. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction’s efficiency can be influenced by factors such as temperature, solvent, and the nature of the catalyst .
Eigenschaften
IUPAC Name |
4-bromo-2-cyclopropyl-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVAZYULNQBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)
![2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone](/img/structure/B2505692.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![9-ethyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2505701.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)
![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)

![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)
![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)